molecular formula C20H20O6 B13127764 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione CAS No. 61539-65-9

1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

Katalognummer: B13127764
CAS-Nummer: 61539-65-9
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: UBSOLGXBXNMBNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the alkylation of 2,4,5,7-tetramethoxyanthracene-9,10-dione with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatography techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive anthraquinones.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione
  • 2,3,6,7-Tetramethoxyanthracene-9,10-dione
  • 9,10-Dimethyl-2,3,6,7-tetrahydroxyanthracene

Uniqueness: 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and overall chemical behavior compared to its analogs.

Eigenschaften

CAS-Nummer

61539-65-9

Molekularformel

C20H20O6

Molekulargewicht

356.4 g/mol

IUPAC-Name

1-ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O6/c1-6-11-13(24-3)9-15(26-5)18-17(11)19(21)12-7-10(23-2)8-14(25-4)16(12)20(18)22/h7-9H,6H2,1-5H3

InChI-Schlüssel

UBSOLGXBXNMBNI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C(=C(C=C1OC)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.